N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
N-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 3-chlorophenyl substituent at position 2 and a furan-2-carboxamide group at position 3.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-10-3-1-4-11(7-10)20-15(18-16(21)14-5-2-6-24-14)12-8-25(22,23)9-13(12)19-20/h1-7H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCMUQLOMATOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to pyraclostrobin, a fungicide that targets the mitochondrial respiration of fungi
Mode of Action
Pyraclostrobin, a structurally similar compound, inhibits the mitochondrial respiration of fungi. This suggests that our compound might have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
Given its structural similarity to pyraclostrobin, it might affect similar pathways. Pyraclostrobin inhibits cellular respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi.
Result of Action
Based on its structural similarity to pyraclostrobin, it might have similar effects, such as inhibiting the growth of fungi by disrupting their mitochondrial respiration.
Action Environment
It’s worth noting that similar compounds like pyraclostrobin are used in various environmental conditions in agriculture, suggesting that this compound might also be stable under a range of conditions
The information provided here is based on its structural similarity to Pyraclostrobin
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O4S, with a molecular weight of approximately 403.93 g/mol. Its structure features a thieno[3,4-c]pyrazole core along with a furan carboxamide group and a chlorophenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O4S |
| Molecular Weight | 403.93 g/mol |
| IUPAC Name | N-[2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical cellular processes. For instance, compounds with similar structures have been shown to affect mitochondrial respiration and other metabolic pathways.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains and fungi. Its mechanism may involve disrupting cell wall synthesis or inhibiting key metabolic enzymes in pathogens.
-
Anticancer Activity :
- The compound has been explored for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation through enzyme inhibition.
-
Anti-inflammatory Effects :
- Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. This compound may share such properties due to its structural characteristics.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
-
Antileishmanial Activity :
- A study demonstrated that derivatives with the thieno[3,4-c]pyrazole core exhibited antileishmanial properties by inhibiting key enzymes involved in the metabolic pathways of Leishmania species.
-
Antimalarial Properties :
- Another research highlighted the potential of similar compounds against Plasmodium species, suggesting that they interfere with critical enzymatic functions necessary for parasite survival.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Studies focusing on:
- In vitro and in vivo efficacy against specific pathogens.
- Structure–activity relationship (SAR) studies to optimize its pharmacological properties.
- Toxicological assessments to evaluate safety profiles for potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exhibit significant antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with microbial targets.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Similar thieno[3,4-c]pyrazole derivatives have been investigated for their cytotoxic effects on cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer). Mechanistic studies indicate that these compounds may induce apoptosis or inhibit cell proliferation through enzyme inhibition .
Enzymatic Inhibition
This compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways. This interaction can disrupt normal cellular functions and contribute to its therapeutic potential in treating various diseases.
Material Science
In addition to its biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules, which can be applied in developing new materials and chemical processes.
Table: Summary of Biological Activities
Notable Research Insights
- Antimicrobial Studies : A series of experiments demonstrated that thieno[3,4-c]pyrazole derivatives exhibit broad-spectrum antimicrobial activity. The chlorophenyl group's influence on lipophilicity was highlighted as a key factor in enhancing efficacy against microbial targets.
- Cancer Research : Investigations into the anticancer properties revealed that compounds with similar structures could effectively induce apoptosis in various cancer cell lines through targeted enzyme inhibition mechanisms.
- Synthetic Applications : The compound has been utilized as a precursor in synthetic routes leading to the development of novel materials with potential applications in pharmaceuticals and other industries.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analog: N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2)
This analog shares the thieno[3,4-c]pyrazole-furan-2-carboxamide backbone but differs in two critical regions:
Phenyl Substituent: Target Compound: 3-Chlorophenyl group (electron-withdrawing Cl at meta position). Analog: 2,3-Dimethylphenyl group (electron-donating methyl groups at ortho/meta positions).
Thieno Ring Modification: Target Compound: 5,5-Dioxido (sulfone) group. Analog: 5-Oxo (keto) group.
Table 1: Structural and Theoretical Property Comparison
| Property | Target Compound | Analog (CAS: 958984-08-2) |
|---|---|---|
| Phenyl Substituent | 3-Chlorophenyl (Cl) | 2,3-Dimethylphenyl (CH₃) |
| Thieno Ring Modification | 5,5-Dioxido (sulfone) | 5-Oxo (keto) |
| Molecular Weight (g/mol) | ~393.8 (estimated) | ~379.4 (reported) |
| Theoretical LogP | ~2.1 (lower due to sulfone) | ~2.8 (higher due to methyl groups) |
| Hydrogen-Bond Acceptors | 6 (sulfone O, furan O, amide O/N) | 4 (keto O, furan O, amide O/N) |
Implications of Structural Differences
Solubility and Permeability :
- The sulfone group in the target compound likely increases aqueous solubility but may hinder blood-brain barrier penetration compared to the analog’s lipophilic dimethylphenyl group .
Binding Interactions :
- The electron-withdrawing chloro substituent may enhance interactions with aromatic residues in enzyme active sites, whereas the dimethylphenyl group could favor hydrophobic binding pockets .
Q & A
Basic: What synthetic strategies are optimal for achieving high-purity N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide?
Answer:
Synthesis typically involves multi-step reactions starting with thiosemicarbazide and chlorophenyl precursors. Key steps include cyclization of the thieno[3,4-c]pyrazole core under reflux conditions and coupling with furan-2-carboxamide via amide bond formation. Critical parameters include:
- Temperature control : Maintain 80–100°C during cyclization to avoid by-products from competing pathways .
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to isolate the final compound ≥95% purity .
- Validation : Confirm intermediates via H/C NMR and LC-MS to ensure structural integrity .
Basic: How can the electronic and steric effects of the 3-chlorophenyl group influence the compound’s reactivity in derivatization reactions?
Answer:
The 3-chlorophenyl group introduces electron-withdrawing effects (via the Cl substituent), which stabilize the pyrazole ring and direct electrophilic substitutions to the furan moiety. Steric hindrance at the 2-position of the pyrazole limits nucleophilic attacks on the adjacent carbonyl group. For example:
- Oxidation : Potassium permanganate selectively oxidizes the furan ring’s α-position without affecting the chlorophenyl group .
- Reduction : Sodium borohydride reduces the sulfone group (5,5-dioxido) only under controlled pH (7–8) to avoid over-reduction .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and which software tools are recommended?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL is critical for resolving torsional angles and non-covalent interactions (e.g., hydrogen bonding between the amide and sulfone groups). Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. SHELXL’s L.S. command optimizes weighting schemes for R-factor convergence .
- Validation : Check geometric outliers (e.g., bond angles) with WinGX/ORTEP .
Advanced: How can researchers reconcile contradictory biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) across structurally similar analogs?
Answer:
Systematic SAR studies are required. For example:
- Functional group swapping : Replace the 3-chlorophenyl with a 4-fluorophenyl group to assess halogen position effects on target selectivity .
- Dose-response assays : Perform IC profiling against COX-2 (anti-inflammatory) and HeLa cells (cytotoxicity) to identify therapeutic windows .
- Computational docking : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket versus DNA topoisomerase IIα, explaining divergent activities .
Advanced: What experimental protocols are recommended for studying the compound’s metabolic stability in vitro?
Answer:
- Microsomal assays : Incubate with human liver microsomes (HLMs) in NADPH-enriched PBS (pH 7.4) at 37°C. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to fragment ions and assign structures (e.g., hydroxylation at the furan ring) .
- CYP inhibition : Pre-treat HLMs with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Basic: Which analytical techniques are essential for characterizing the compound’s stability under varying pH conditions?
Answer:
- HPLC-UV : Monitor degradation products at λ = 254 nm in buffers (pH 1–13) over 24–72 hours. Acidic conditions (pH <3) may hydrolyze the amide bond .
- NMR stability studies : Track chemical shift changes in DO/DMSO-d mixtures to detect proton exchange or ring-opening reactions .
- Mass balance : Quantify residual parent compound and degradants using calibration curves .
Advanced: How can researchers design derivatives to enhance the compound’s solubility without compromising target binding?
Answer:
- Polar group insertion : Introduce a morpholine or PEG chain at the furan’s 5-position to improve aqueous solubility. Maintain the pyrazole core and chlorophenyl group for target affinity .
- Prodrug strategies : Convert the carboxamide to a methyl ester (hydrolyzable in vivo) to enhance permeability .
- Co-crystallization : Co-formulate with cyclodextrins to stabilize the amorphous phase and increase dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
